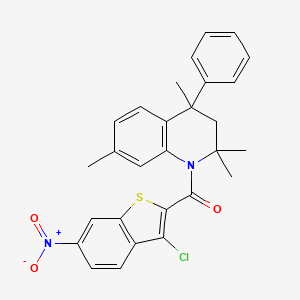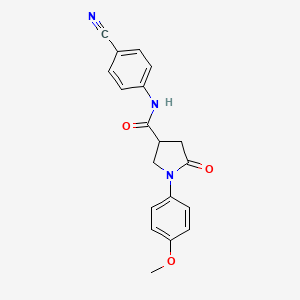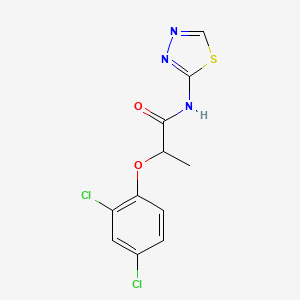
(3-chloro-6-nitro-1-benzothiophen-2-yl)(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-chloro-6-nitro-1-benzothiophen-2-yl)(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone is a complex organic compound that features a benzothiophene core substituted with a chloro and nitro group, and a dihydroquinoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloro-6-nitro-1-benzothiophen-2-yl)(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone typically involves multi-step organic reactions. One possible route includes:
Formation of the Benzothiophene Core: Starting with a thiophene derivative, chlorination and nitration reactions are performed to introduce the chloro and nitro groups at the desired positions.
Synthesis of the Dihydroquinoline Moiety: This involves the cyclization of an appropriate aniline derivative with a ketone or aldehyde under acidic conditions to form the dihydroquinoline ring.
Coupling Reaction: The final step involves coupling the benzothiophene core with the dihydroquinoline moiety using a suitable coupling reagent such as a Grignard reagent or a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
(3-chloro-6-nitro-1-benzothiophen-2-yl)(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine, which can further participate in various reactions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield a variety of substituted benzothiophene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-chloro-6-nitro-1-benzothiophen-2-yl)(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmacophore for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for further investigation in drug discovery and development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as electronic or optical materials. Its unique structure may impart desirable characteristics to these materials, making it valuable for various industrial applications.
Mécanisme D'action
The mechanism of action of (3-chloro-6-nitro-1-benzothiophen-2-yl)(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or ion channels. The exact pathways involved would require detailed study, including binding assays, molecular modeling, and biological testing.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-chloro-6-nitro-1-benzothiophen-2-yl)(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone: can be compared with other benzothiophene derivatives and dihydroquinoline compounds.
Benzothiophene Derivatives: Compounds such as 3-chloro-6-nitrobenzothiophene and 2-aminobenzothiophene share structural similarities.
Dihydroquinoline Compounds: Compounds like 2,2,4-trimethyl-1,2-dihydroquinoline and 4-phenyl-1,2-dihydroquinoline are structurally related.
Uniqueness
The uniqueness of this compound lies in its combination of a benzothiophene core with a dihydroquinoline moiety. This unique structure may impart specific properties that are not present in other similar compounds, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C28H25ClN2O3S |
|---|---|
Poids moléculaire |
505.0 g/mol |
Nom IUPAC |
(3-chloro-6-nitro-1-benzothiophen-2-yl)-(2,2,4,7-tetramethyl-4-phenyl-3H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C28H25ClN2O3S/c1-17-10-13-21-22(14-17)30(27(2,3)16-28(21,4)18-8-6-5-7-9-18)26(32)25-24(29)20-12-11-19(31(33)34)15-23(20)35-25/h5-15H,16H2,1-4H3 |
Clé InChI |
XZUMETNZKDZZSR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(CC(N2C(=O)C3=C(C4=C(S3)C=C(C=C4)[N+](=O)[O-])Cl)(C)C)(C)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-methylpropanoyl)amino]-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B14961167.png)
![N-(4-amino-6-{[4-(4-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine](/img/structure/B14961171.png)
![ethyl 1-[(8-fluoro-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]-4-piperidinecarboxylate](/img/structure/B14961172.png)
![2-(4-fluorophenyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14961179.png)


![3-chloro-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B14961189.png)
![N-benzyl-2-{[3-(4-methoxyphenyl)propanoyl]amino}-N-methylbenzamide](/img/structure/B14961191.png)
![5-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide](/img/structure/B14961199.png)
![(3-nitrophenyl)[(1Z)-4,4,8-trimethyl-1-(phenylimino)-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl]methanone](/img/structure/B14961208.png)
![4-(acetylamino)-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14961209.png)
![6-[2-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B14961211.png)

![1-(4-fluorophenyl)-5-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B14961227.png)
